![molecular formula C13H17NO3 B3022945 4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid CAS No. 915923-60-3](/img/structure/B3022945.png)
4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid
Overview
Description
The compound "4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of structurally similar compounds. For instance, the synthesis of different amino acid derivatives and their evaluation as inhibitors for enzymes like carboxypeptidase A is a recurring theme in the papers . Additionally, the synthesis and structural analysis of compounds derived from 4-aminobenzoic acid are also discussed .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the preparation of amino acid derivatives and their subsequent reactions to form the desired products. For example, the synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids involves the creation of an epoxy group, which is a crucial step in the synthesis of irreversible inactivators for enzymes . Similarly, the synthesis of labeled methyl 4-(2,5-dihydroxybenzylamino)benzoate from 4-amino[7-14C]benzoic acid involves carbonation, esterification, coupling, and reduction steps . These methods could potentially be adapted for the synthesis of "4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid" has been analyzed using various spectroscopic techniques and, in some cases, X-ray crystallography . These studies provide detailed information about the molecular geometry, functional groups, and stereochemistry of the compounds. For instance, the X-ray structure determination of a new amino acid component of bestatin reveals the absolute stereochemistry of the molecule . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The papers describe the chemical reactivity of amino acid derivatives, particularly as inhibitors of the enzyme carboxypeptidase A . The kinetic evaluation of these compounds provides insights into their mechanism of action and the influence of different substituents on their inhibitory potency. For example, the presence of an alpha-methyl group in the inactivator was found to adversely affect the inactivation activity, contrary to expectations . These findings are significant for designing new compounds with improved biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are inferred from their synthesis and structural analysis. For example, the solubility, melting points, and specific activities of labeled compounds are reported, which are important for their application in biochemical studies . The crystallographic data provide information on the density and molecular packing of the compounds . These properties are essential for understanding the behavior of these compounds in different environments and for their practical application in research and industry.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as condensation reactions .
Biochemical Pathways
Benzoic acid derivatives have been implicated in various biochemical reactions, including homocoupling reactions mediated by enzymes like laccase .
Action Environment
The action of 4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It’s recommended to store the compound at room temperature .
properties
IUPAC Name |
4-methyl-3-(3-methylbutanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)6-12(15)14-11-7-10(13(16)17)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUQMZLGKVBIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588241 | |
Record name | 4-Methyl-3-(3-methylbutanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid | |
CAS RN |
915923-60-3 | |
Record name | 4-Methyl-3-[(3-methyl-1-oxobutyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(3-methylbutanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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